![molecular formula C14H18N2O B2579171 1-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]cyclopentan-1-ol CAS No. 1488188-59-5](/img/structure/B2579171.png)
1-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as 1-[(2-methyl-1H-benzimidazol-1-yl)methyl]cyclopentanol, has a molecular weight of 230.31 .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H18N2O/c1-11-15-12-6-2-3-7-13(12)16(11)10-14(17)8-4-5-9-14/h2-3,6-7,17H,4-5,8-10H2,1H3 . This indicates that the compound contains 14 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . Physical And Chemical Properties Analysis
This compound is an oil-like substance . It has a molecular weight of 230.31 .Wissenschaftliche Forschungsanwendungen
Chemical Inhibitors of Cytochrome P450 Isoforms
Cytochrome P450 enzymes are crucial for the metabolism of many drugs. Research into chemical inhibitors, including those related to benzothiazole structures, aims to understand drug-drug interactions and improve the predictability of drug metabolism. The selectivity of these inhibitors towards specific CYP isoforms is essential for deciphering the metabolism pathways of various drugs, highlighting the chemical's relevance in pharmacokinetic studies (Khojasteh et al., 2011).
Benzothiazole Derivatives in Medicinal Chemistry
Benzothiazole derivatives exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. These compounds are integral to many natural and synthetic bioactive molecules, underscoring their importance in drug discovery and development. The versatility of benzothiazole compounds in medicinal chemistry is due to their efficacy with less toxicity and the possibility of enhancing activities through structural modifications (Bhat & Belagali, 2020).
Cyclopentanone in Chemical Industry
Cyclopentanone derivatives, including those linked to the chemical structure , are significant in the chemical industry, primarily used in the production of fragrances and as solvents in the electronics industry. Research into the production processes of cyclopentanone highlights the chemical's industrial relevance and the ongoing development of more efficient and feasible production methods (Sinopec Shanghai, 2011).
Fascinating Variability in Chemistry and Properties
The study of compounds containing benzothiazole and cyclopentanone structures, such as the one , demonstrates significant variability in their chemical and physical properties. This variability extends to their complexation behaviors, spectroscopic properties, and biological activities, offering a broad spectrum of research applications, from material science to pharmaceutical development (Boča et al., 2011).
Therapeutic Potential of Benzothiazoles
Benzothiazoles are recognized for their therapeutic potential across a spectrum of pharmacological activities. Their simple structure and the ability to modify it make benzothiazoles an attractive scaffold for the development of new drugs, particularly in anticancer research. The exploration of benzothiazole-based compounds in drug patents emphasizes the ongoing interest and potential of these molecules in therapeutic applications (Kamal et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(2-methylbenzimidazol-1-yl)methyl]cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-11-15-12-6-2-3-7-13(12)16(11)10-14(17)8-4-5-9-14/h2-3,6-7,17H,4-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWVJFRBAHRJDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3(CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]cyclopentan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

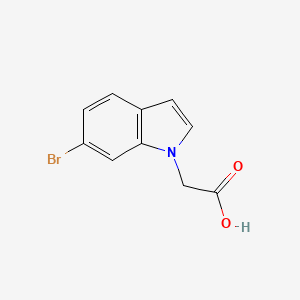
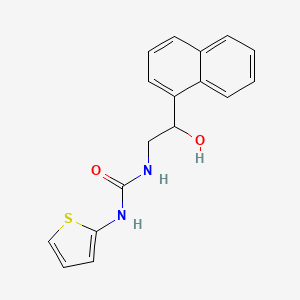
![Tert-butyl 2-methyl-4-[3-(prop-2-enoylamino)propanoyl]piperazine-1-carboxylate](/img/structure/B2579093.png)
![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2579094.png)
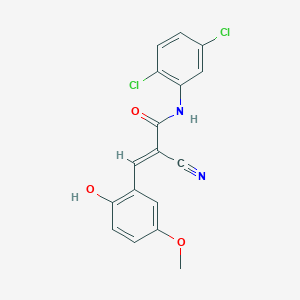
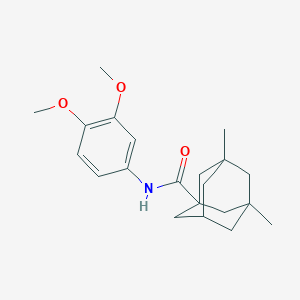
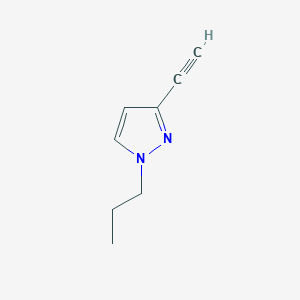
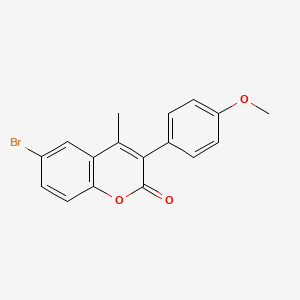
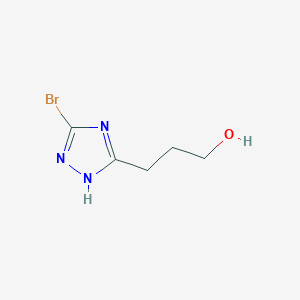
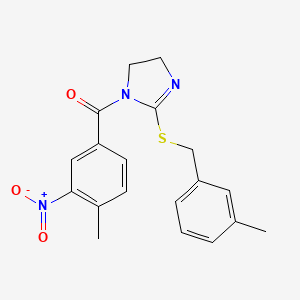
![2-{1-[(Methylsulfanyl)methyl]cyclopropyl}ethan-1-amine](/img/structure/B2579106.png)
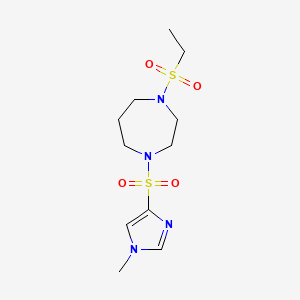

![2-cyclopentyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2579110.png)